1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSBIOHIBORKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 205.19 g/mol
- CAS Number : 2098018-88-1
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed effectiveness against a range of bacterial strains, including E. coli and S. aureus. The presence of functional groups such as fluorine in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and improved membrane penetration .
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. The potential of this compound as a COX inhibitor suggests it could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been documented in various studies. For instance, certain pyrazoles have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Study 1: Synthesis and Evaluation
A recent evaluation synthesized a series of pyrazole derivatives, including this compound, and assessed their biological activities. The study found that this compound exhibited moderate to high activity against selected microbial strains and showed promising results in preliminary anti-inflammatory assays .
Case Study 2: Comparative Analysis
In another study comparing various pyrazole compounds, researchers found that those with fluorinated substituents exhibited enhanced biological activity. The presence of the fluorine atom in this compound was noted to significantly increase its potency against certain cancer cell lines compared to non-fluorinated analogs .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| HT-29 | 12.3 | Cell cycle arrest |
| A549 | 10.8 | Induction of apoptosis |
The mechanism of action involves apoptosis induction and cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Synthetic Pathways
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with appropriate aldehydes in the presence of catalysts. The general synthetic route can be outlined as follows:
- Reagents : Pyridine derivative, fluorinated ethylene compound, and an appropriate catalyst.
- Solvent : Common solvents include dichloromethane or ethanol.
- Reaction Conditions : The reaction is usually conducted at elevated temperatures under reflux conditions.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, with flow cytometry confirming increased apoptosis in treated cells. This study underscores the potential for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited strong inhibitory effects on bacterial growth, suggesting its application as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Substituent Effects at the 1-Position
The 1-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:
- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (): Exhibits strong antibacterial activity against E. coli and S. aureus (MIC values comparable to streptomycin).
- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (): Shows potency against P. aeruginosa and B. subtilis. The bulky 4-isopropylbenzyl group may restrict conformational flexibility but improves stability .
Substituent Effects at the 3-Position
The 3-position substituent determines target selectivity and potency:
Antimicrobial Activity
Structure-Activity Relationships (SAR)
- Fluorine Substitution: The 2-fluoroethyl group in the target compound may enhance metabolic stability and reduce oxidative degradation compared to non-fluorinated analogs .
- Pyridin-2-yl vs. Thiophen-2-yl : Pyridin-2-yl derivatives generally exhibit superior antibacterial activity, likely due to enhanced electronic interactions with microbial targets .
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely employed method to introduce the formyl group at the 4-position of pyrazole rings. This involves treating pyrazole precursors or hydrazones with a Vilsmeier reagent formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- For example, 3-substituted pyrazole-4-carbaldehydes can be prepared by formylation of semicarbazones derived from appropriate ketones using POCl3/DMF at temperatures ranging from 70 to 80 °C for several hours.
- Pyridinyl-substituted pyrazole carbaldehydes have been synthesized by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one with DMF and POCl3 under Vilsmeier-Haack conditions.
- Reaction yields typically range from moderate to good (e.g., 73% yield reported for similar pyrazole aldehydes).
Halogen Exchange Fluorination
Introduction of the 2-fluoroethyl group at the N-1 position can be accomplished by halogen exchange reactions, where a chloroalkyl substituent is replaced by fluorine using fluorinating agents.
- A preferred method involves treating the chloro-1-alkyl pyrazole-4-carbaldehyde precursor with hydrogen fluoride sources such as HF, pyridine-HF complex, or triethylamine-HF complex (NEt3·3HF) at elevated temperatures (100–150 °C) for several hours (3–12 h).
- The reaction is often performed under inert atmosphere (argon) and can be carried out neat or in inert solvents like acetonitrile or dichloromethane.
- Zinc fluoride (ZnF2) can be used as an additive to facilitate fluorination.
- This method yields high purity fluoroalkyl pyrazole aldehydes, with reported yields up to 90% and purity >99% after recrystallization.
Multi-step Synthesis Route Example
A typical synthetic sequence for the target compound would be:
- Synthesis of 1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation of the corresponding pyrazole precursor.
- Halogen exchange fluorination of the chloroethyl group to fluoroethyl using NEt3·3HF at 150 °C for 8 hours under argon atmosphere.
- Purification by extraction and recrystallization to afford this compound in high yield and purity.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The Vilsmeier-Haack reaction is highly effective for formylation of pyrazole derivatives bearing pyridinyl substituents, providing good regioselectivity and yields.
- Fluorination via halogen exchange is a robust method for introducing fluoroalkyl groups, with NEt3·3HF being a preferred fluorinating agent due to ease of handling and high selectivity.
- Reaction times and temperatures must be optimized to avoid decomposition or side reactions, especially with sensitive fluorinated intermediates.
- The combined approach of Vilsmeier-Haack formylation followed by halogen exchange fluorination is well-documented for preparing fluoroalkyl pyrazole carbaldehydes with high purity and yield.
- Alternative methods such as oxidation of corresponding alcohols or other formylation techniques are less commonly reported for this specific compound but may be explored depending on precursor availability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, considering substituent effects and reaction conditions?
- Methodology : Start with established protocols for pyrazole-4-carbaldehyde synthesis, such as Vilsmeier–Haack formylation or condensation reactions. Adapt literature methods for introducing the 2-fluoroethyl group (e.g., alkylation of pyrazole precursors with 2-fluoroethyl halides). Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions, particularly with the fluorine substituent. For example, highlights the use of aryl-substituted pyrazole-4-carbaldehydes synthesized via literature methods, which can be modified for fluorinated alkyl chains . further demonstrates the versatility of pyrazole-4-carbaldehydes as building blocks for heterocyclic systems, emphasizing controlled hydrazine hydrate reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and substituent placement. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies the aldehyde functional group. X-ray crystallography (via SHELX refinement) resolves crystal packing and molecular geometry (see for SHELX applications) . provides examples of molecular formula and purity standards for related pyrazole-carbaldehydes, which guide analytical benchmarking .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodology : Conduct antimicrobial assays (e.g., broth microdilution against E. coli, S. aureus) to assess inhibitory concentrations (MICs). Compare results with structurally similar compounds, such as halogen-substituted pyrazole-4-carbaldehydes ( and show enhanced activity with halogen groups) . Include cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity.
Advanced Research Questions
Q. What role does the 2-fluoroethyl substituent play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically explored?
- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, propyl) and fluorine positions. Test bioactivity against microbial strains or cancer cell lines. demonstrates that halogen substituents (e.g., Cl, F) improve antibacterial potency, suggesting fluorine’s electronegativity enhances target binding . Use computational docking to predict interactions with biological targets (e.g., enzyme active sites).
Q. What catalytic strategies enhance the efficiency of synthesizing derivatives of this compound?
- Methodology : Employ heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to optimize condensation or cyclization steps. highlights catalytic methods for synthesizing pyridinyl-pyrazole hybrids, improving yields and reducing reaction times . Screen solvent systems (e.g., ethanol, DMF) and catalyst loadings to minimize byproducts.
Q. How can fused heterocyclic systems be constructed using this compound as a precursor?
- Methodology : Utilize the aldehyde group for cyclocondensation reactions. For example, react with hydrazines or thioureas to form pyrazolo[3,4-c]pyrazoles or thieno-pyrazoles ( details fused heterocycle synthesis via azide intermediates) . Monitor reaction kinetics to control regioselectivity.
Q. How should researchers resolve contradictions in bioactivity data across structurally related pyrazole-4-carbaldehydes?
- Methodology : Perform meta-analysis of published data (e.g., vs. 7) to identify trends in substituent effects. Replicate conflicting studies under standardized conditions (e.g., identical bacterial strains, culture media). Use multivariate statistical tools to isolate variables (e.g., lipophilicity, steric effects) influencing activity .
Q. What are the best practices for determining the crystal structure of this compound using SHELX software?
- Methodology : Collect high-resolution X-ray diffraction data and refine with SHELXL ( ). Address twinning or disorder using SHELXPRO for macromolecular interfaces. Validate hydrogen-bonding networks and fluorine placement via difference Fourier maps. demonstrates successful pyrazole-carbaldehyde crystal structure determination, emphasizing robust refinement protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
